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Compound of Interest

Compound Name: ONO-0740556

Cat. No.: B12398866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available scientific and technical

information regarding the discovery and development of ONO-0740556. The full development

history, including comprehensive preclinical and clinical data, has not been fully disclosed in the

public domain. This guide focuses on the available structural and mechanistic data.

Introduction
ONO-0740556 is a potent and selective agonist of the Lysophosphatidic Acid Receptor 1

(LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and

pathological processes.[1] Lysophosphatidic acid (LPA) signaling through LPA1 is involved in

cell proliferation, migration, and survival.[2] Preclinical studies have suggested the therapeutic

potential of selective LPA1 agonists in conditions such as obesity and urinary incontinence.[1]

[2] Furthermore, G protein-biased LPA1 agonists are being explored as potential treatments for

depression.[2] ONO-0740556 was developed as a chemically stable analog of LPA, making it a

valuable tool for studying the structure and function of the LPA1 receptor.[1] Its high potency

and stability were key factors in its use for the structural elucidation of the active human LPA1-

Gi complex.[1]

Discovery and Design Rationale
Detailed information regarding the initial high-throughput screening and lead optimization that

led to ONO-0740556 is not extensively published. However, the design of ONO-0740556 was
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guided by the need for a more stable analog of lysophosphatidic acid (LPA) for structural and

functional studies.[1] The native LPA molecule is metabolically labile, which limits its utility in

prolonged experiments.[2]

The key structural modifications in ONO-0740556 to enhance stability include the replacement

of the glycerol backbone's sn-2 ester linkage with a more robust amide bond and the

substitution of the cis-9 double bond in the acyl chain with an aromatic moiety.[1] These

changes resulted in a compound with significantly higher potency compared to native LPA.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data available for ONO-0740556.

Parameter Value Species Assay Reference

EC50 0.26 nM Human

NanoBiT-G-

protein

dissociation

assay

[1][3][4]

Table 1: In Vitro Potency of ONO-0740556

Property Description Reference

Chemical Stability

Designed as a chemically

stable analog of LPA. The

glycerol backbone is partially

replaced by an amide bond,

and the cis-9 double bond in

the acyl chain is replaced by

an aromatic moiety.

[1]

Potency vs. LPA

Approximately 30-fold more

potent than lysophosphatidic

acid (LPA) in activating human

LPA1.

[1]
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Table 2: Physicochemical and Pharmacological Properties of ONO-0740556

Mechanism of Action and Signaling Pathway
ONO-0740556 functions as a potent agonist at the LPA1 receptor. Upon binding, it stabilizes

the active conformation of the receptor, leading to the activation of downstream signaling

pathways, primarily through the Gi/o family of G proteins.[1] The activation of Gi by the ONO-
0740556-bound LPA1 complex was confirmed through structural studies.[1] The signaling

cascade initiated by LPA1 activation can lead to various cellular responses, including cell

proliferation, migration, and survival.

Extracellular Space

Plasma Membrane

Intracellular Space

ONO-0740556 LPA1 Receptor
Binds and Activates

Gαi/o
Activates Adenylyl Cyclase

Inhibits
cAMP

Reduces Production Downstream
Effectors

Modulates Activity

Click to download full resolution via product page

ONO-0740556 activates the LPA1 receptor, leading to Gi-mediated inhibition of adenylyl

cyclase.

Experimental Protocols
The following sections detail the key experimental protocols used in the characterization of

ONO-0740556's interaction with the LPA1 receptor, as described in the available literature.

Formation and Purification of the LPA1-Gi Complex
This protocol was utilized for the preparation of the ONO-0740556-bound LPA1-Gi complex for

cryo-electron microscopy studies.

Protein Expression and Purification: Human LPA1 with a C-terminal green fluorescent protein

(GFP) tag was expressed and purified. The Gi heterotrimer (Gαi1, Gβ1, and Gγ2) was also

expressed and purified separately.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9477835/
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9477835/
https://www.benchchem.com/product/b12398866?utm_src=pdf-body-img
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://www.benchchem.com/product/b12398866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complex Formation:

Purified LPA1-GFP was mixed with a 1.2 molar excess of the Gi heterotrimer, a single-

chain variable fragment (scFv16) to stabilize the complex, and TEV protease to cleave the

GFP tag.

Apyrase was added to hydrolyze any unbound GDP.

ONO-0740556 was added to a final concentration of 10 µM.

The coupling reaction was incubated overnight at 4°C.

Purification of the Complex:

The complexing mixture was purified by M1 anti-Flag affinity chromatography to remove

excess G protein.

The bound complex was washed with a buffer containing 20 mM Tris-HCl (pH 8.0), 150

mM NaCl, 0.01% glyco-diosgenin (GDN), 10 μM ONO-0740556, 10% glycerol, and 5 mM

CaCl2.

The complex was eluted in a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl,

0.01% GDN, 10 μM ONO-0740556, 10% glycerol, 5 mM EDTA, and 0.2 mg/mL Flag

peptide.

Final Purification Step: The eluted complex was further purified by size-exclusion

chromatography.
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Workflow for the formation and purification of the ONO-0740556-LPA1-Gi complex.

NanoBiT-G-protein Dissociation Assay
This assay was used to determine the potency of ONO-0740556 in inducing the dissociation of

the G protein from the LPA1 receptor, which is a measure of receptor activation.

Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with

10% fetal bovine serum. Cells were seeded in 6-well plates one day before transfection.

Constructs: N-terminally FLAG-tagged human LPA1 was used. The G protein components

were engineered with NanoBiT technology, where the Gα subunit is fused to the LgBiT

subunit and the Gβγ subunit is associated with a SmBiT-fused Gγ subunit.

Assay Procedure:

Transfected cells were harvested and suspended in a buffer.

The cell suspension was dispensed into a 96-well plate.

A Nano-Glo substrate was added to each well.

A baseline luminescence was measured.

ONO-0740556 was added at various concentrations.

Luminescence was measured again. The dissociation of the G protein subunits upon

receptor activation leads to a decrease in luminescence.

Data Analysis: The concentration-response curves were generated, and the EC50 value was

calculated using non-linear regression. The results were presented as means ± s.e.m. from

three independent experiments.[5]

Structural Insights into ONO-0740556 Binding
Cryo-electron microscopy studies of the LPA1-Gi complex bound to ONO-0740556 have

provided detailed insights into its binding mode.
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Binding Pocket: ONO-0740556 binds in a pocket composed of a polar recognition region on

the extracellular side and a hydrophobic pocket within the transmembrane region.[1]

Key Interactions: The phosphate head group and glycerol moiety of ONO-0740556 are

situated in the polar region, forming salt bridges with key residues such as K39 and R124.[1]

The acyl chain extends into the hydrophobic pocket.

Receptor Activation: The binding of ONO-0740556 induces conformational changes in the

receptor, particularly in transmembrane segment 7 and the central hydrophobic core, leading

to the active state of the receptor.[1]

Preclinical and Clinical Development Status
As of the latest available public information, there are no specific preclinical pharmacology,

pharmacokinetics, or clinical trial data published for ONO-0740556. Its development appears to

be primarily as a high-affinity tool compound for structural and mechanistic studies of the LPA1

receptor. While Ono Pharmaceutical has a known interest in modulating LPA receptors for

therapeutic purposes, the clinical development path for ONO-0740556, if any, has not been

disclosed.

Conclusion
ONO-0740556 is a potent and chemically stable agonist of the LPA1 receptor. Its development

has been crucial for the structural elucidation of the active LPA1-Gi complex, providing valuable

insights into the mechanism of LPA1 activation. While its full discovery and development history

is not publicly available, the detailed structural and in vitro functional data highlight its

importance as a research tool for understanding LPA1 biology and for structure-based drug

design efforts targeting this receptor. Future disclosures from Ono Pharmaceutical will be

necessary to understand the full therapeutic potential and development status of this

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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